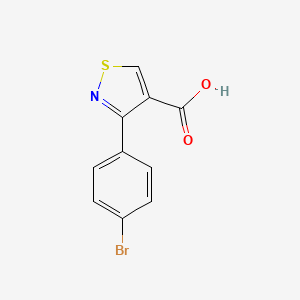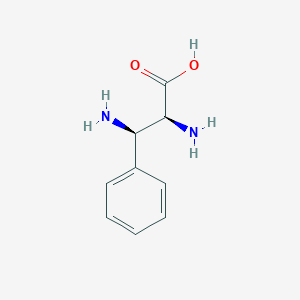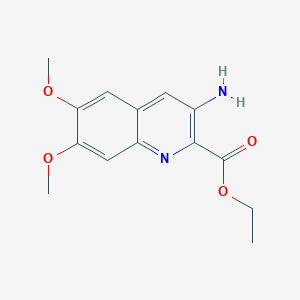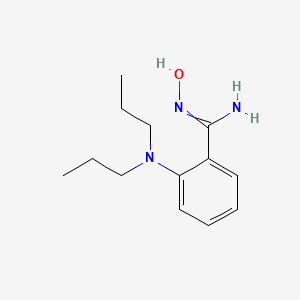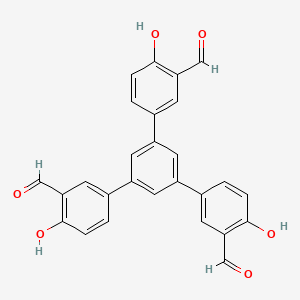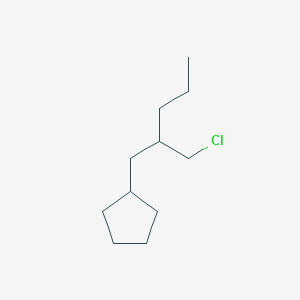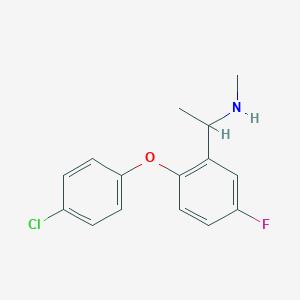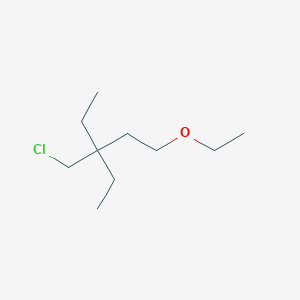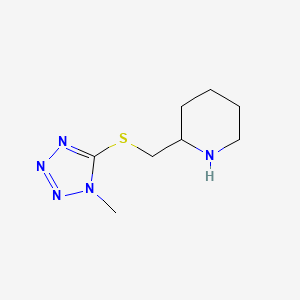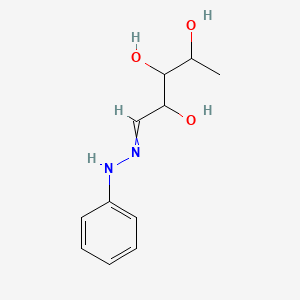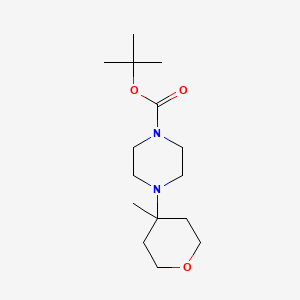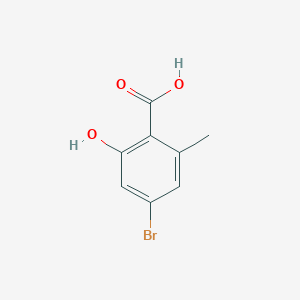
4-Bromo-2-hydroxy-6-methylbenzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-2-hydroxy-6-methylbenzoic acid is an organic compound with the molecular formula C8H7BrO3 It is a derivative of benzoic acid, where the benzene ring is substituted with a bromine atom at the 4-position, a hydroxyl group at the 2-position, and a methyl group at the 6-position
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Bromo-2-hydroxy-6-methylbenzoic acid can be synthesized through several methods. One common approach involves the bromination of 2-hydroxy-6-methylbenzoic acid using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid. The reaction typically proceeds under mild conditions, with the bromine substituting the hydrogen atom at the 4-position of the benzene ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial processes may incorporate purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2-hydroxy-6-methylbenzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
N-Bromosuccinimide (NBS): Used for bromination reactions.
Potassium Permanganate (KMnO4): Used for oxidation reactions.
Lithium Aluminum Hydride (LiAlH4): Used for reduction reactions.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted derivatives of this compound can be formed.
Oxidation Products: Oxidation of the hydroxyl group results in the formation of 4-Bromo-2-oxo-6-methylbenzoic acid.
Reduction Products: Reduction of the carboxylic acid group yields 4-Bromo-2-hydroxy-6-methylbenzyl alcohol.
Scientific Research Applications
4-Bromo-2-hydroxy-6-methylbenzoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique substitution pattern makes it a valuable intermediate in organic synthesis.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions due to its ability to form hydrogen bonds and interact with biological macromolecules.
Medicine: Research into its potential therapeutic applications, such as anti-inflammatory or antimicrobial properties, is ongoing.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism by which 4-Bromo-2-hydroxy-6-methylbenzoic acid exerts its effects depends on the specific application. In biological systems, it may interact with enzymes or receptors through hydrogen bonding and hydrophobic interactions. The bromine atom and hydroxyl group can participate in various chemical interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
4-Bromo-2-hydroxybenzoic acid: Lacks the methyl group at the 6-position.
2-Hydroxy-6-methylbenzoic acid: Lacks the bromine atom at the 4-position.
4-Bromo-2-methylbenzoic acid: Lacks the hydroxyl group at the 2-position.
Uniqueness
4-Bromo-2-hydroxy-6-methylbenzoic acid is unique due to the presence of all three substituents (bromine, hydroxyl, and methyl) on the benzene ring. This unique substitution pattern imparts distinct chemical properties and reactivity, making it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C8H7BrO3 |
|---|---|
Molecular Weight |
231.04 g/mol |
IUPAC Name |
4-bromo-2-hydroxy-6-methylbenzoic acid |
InChI |
InChI=1S/C8H7BrO3/c1-4-2-5(9)3-6(10)7(4)8(11)12/h2-3,10H,1H3,(H,11,12) |
InChI Key |
JHHJKKSCVQCCGQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1C(=O)O)O)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


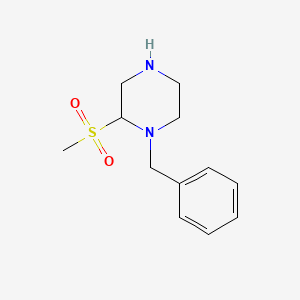
![5-Bromo-4-(piperidin-1-yl)-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B13645840.png)
